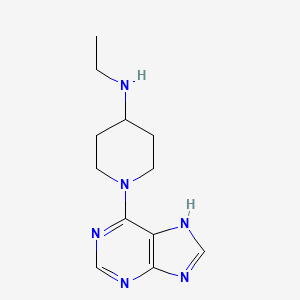

![molecular formula C8H10N2OS B1421850 N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide CAS No. 1247507-13-6](/img/structure/B1421850.png)

N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

Vue d'ensemble

Description

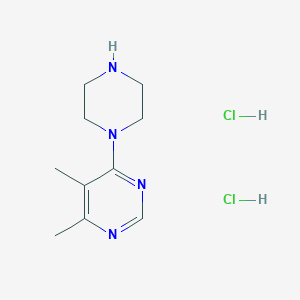

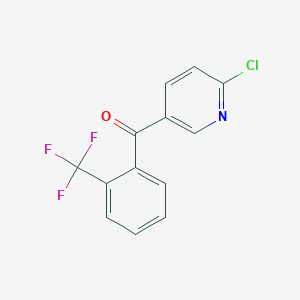

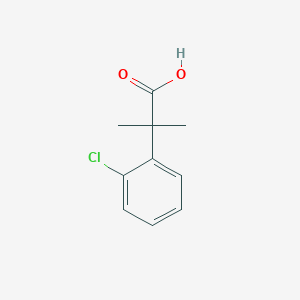

“N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide” is a chemical compound with the CAS Number: 1247507-13-6 . It has a molecular weight of 182.25 . The IUPAC name for this compound is N-[(2-methyl-1,3-thiazol-5-yl)methyl]acrylamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2OS/c1-3-8(11)10-5-7-4-9-6(2)12-7/h3-4H,1,5H2,2H3,(H,10,11) . This indicates that the compound has a five-membered thiazole ring with a methyl group and a prop-2-enamide group attached to it .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties are not available from the web search results.Applications De Recherche Scientifique

DNA Interaction and Staining

Thiazole derivatives, such as Hoechst 33258 and its analogs, are known for their strong binding affinity to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. These compounds are utilized extensively as fluorescent DNA stains in cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and analysis of plant chromosomes. Their ability to enter cells readily makes them valuable tools in research for visualizing and quantifying DNA in biological samples (Issar & Kakkar, 2013).

Pharmacological Applications

Thiazolidinediones (TZDs) and thiazole-based ligands exhibit a wide range of pharmacological activities, including antimicrobial, antitumor, and antidiabetic properties. These compounds serve as a foundation for the development of various drugs, highlighting the versatility of thiazole derivatives in drug discovery. The structural flexibility of thiazoles allows for the creation of novel molecules with specific biological activities, offering opportunities for the development of new therapeutics (Singh et al., 2022).

Synthetic Methodologies and Novel Rearrangements

Research on the synthesis of polyfunctional heteroaromatics, including thiazole derivatives, has led to the discovery of new rearrangements and the revision of structures originally assigned to several molecules. This work contributes to the understanding of the chemistry underlying the synthesis of thiazole derivatives and opens new pathways for the development of heteroaromatic compounds with potential scientific research applications (Moustafa et al., 2017).

Anticancer and Antimicrobial Properties

Thiazole derivatives are documented to possess anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory activities. The exploration of thiazole and related compounds in medicinal chemistry has shown significant promise in developing new therapeutics for treating various diseases. The intrinsic molecular interactions between thiazole compounds and numerous drug targets/enzymes highlight their potential as starting points for rational drug design (Sharma et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide are yet to be identified. Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of This compound Thiazole derivatives are known to interact with various biochemical targets in the body, leading to a range of effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for various reactions such as donor–acceptor, nucleophilic, and oxidation reactions .

Biochemical Pathways

The biochemical pathways affected by This compound Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, stimulate or block receptors in biological systems

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of This compound Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the solubility of the compound in various solvents can affect its distribution and bioavailability . Additionally, the compound’s stability can be influenced by factors such as temperature and pH.

Propriétés

IUPAC Name |

N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-3-8(11)10-5-7-4-9-6(2)12-7/h3-4H,1,5H2,2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXNFDFCNFKHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

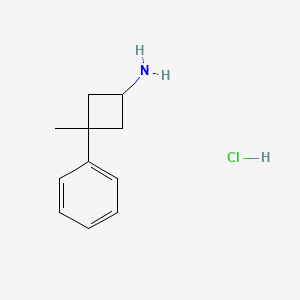

![2-chloro-N-{2-[4-(propan-2-yl)phenoxy]ethyl}acetamide](/img/structure/B1421780.png)